molecular formula C11H11F3N2O6S B2882636 2-Butyramido-3-nitrophenyl trifluoromethanesulfonate CAS No. 500991-98-0

2-Butyramido-3-nitrophenyl trifluoromethanesulfonate

Cat. No. B2882636
CAS RN: 500991-98-0
M. Wt: 356.27
InChI Key: WJZVMECGCRHDJT-UHFFFAOYSA-N
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Description

2-Butyramido-3-nitrophenyl trifluoromethanesulfonate is a chemical compound with the CAS Number: 500991-98-0 . It has a molecular weight of 356.28 and is typically stored at temperatures between 2-8°C . The compound appears as a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The IUPAC name for this compound is 2-butyramido-3-nitrophenyl trifluoromethanesulfonate . The InChI code is 1S/C11H11F3N2O6S/c1-2-4-9(17)15-10-7(16(18)19)5-3-6-8(10)22-23(20,21)11(12,13)14/h3,5-6H,2,4H2,1H3,(H,15,17) .

Scientific Research Applications

Lewis Acid Catalysis

Trifluoromethanesulfonate derivatives, such as scandium trifluoromethanesulfonate, are highly active Lewis acid catalysts used in organic synthesis. They are particularly effective in the acylation of alcohols with acid anhydrides and the esterification of alcohols by carboxylic acids in the presence of p-nitrobenzoic anhydrides. This demonstrates their potential for facilitating complex organic reactions, including selective macrolactonization of omega-hydroxy carboxylic acids, which is crucial for synthesizing macrolides—a class of natural products with significant pharmaceutical applications (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Synthesis of Pyrano[4,3-b]pyran Derivatives

4-(Succinimido)-1-butane sulfonic acid, a Brönsted acid catalyst, demonstrates the versatility of sulfonate derivatives in synthesizing pyrano[4,3-b]pyran derivatives under solvent-free conditions. This indicates the potential of similar compounds for promoting environmentally friendly reactions with high yields and clean products, which is an important consideration in the development of green chemistry protocols (Khaligh, 2015).

Single-Molecule Magnets

Compounds like cyanometalates, which incorporate trifluoromethanesulfonate ions, have been used to construct single-molecule magnets. These materials exhibit unique magnetic properties at the molecular level, indicating potential applications in quantum computing and information storage technologies (Li et al., 2005).

Organic Synthesis Enhancements

Trifluoromethanesulfonic anhydride is a powerful reagent in organic synthesis, used for activating and converting a variety of compounds, including amides and sulfoxides. Its application extends to activating nitrogen-containing heterocycles, illustrating its broad utility in developing new synthetic methodologies (Qin, Cheng, & Jiao, 2022).

Fuel Cell Technology

Ionic liquids based on trifluoromethanesulfonate, such as 2-sulfoethylammonium trifluoromethanesulfonate, have been explored as protic electrolytes in high-temperature PEM fuel cells. These compounds offer electrochemical and thermal stability, showcasing their potential to enhance fuel cell performance and durability (Wippermann et al., 2016).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261 and P305+P351+P338 . The compound is represented by the exclamation mark pictogram and the signal word “Warning” is used for it .

properties

IUPAC Name

[2-(butanoylamino)-3-nitrophenyl] trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O6S/c1-2-4-9(17)15-10-7(16(18)19)5-3-6-8(10)22-23(20,21)11(12,13)14/h3,5-6H,2,4H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZVMECGCRHDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=CC=C1OS(=O)(=O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyramido-3-nitrophenyl trifluoromethanesulfonate

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